molecular formula C7H8N2O4S B1271936 2-Amino-3-ethoxycarbonyl-5-nitrothiophene CAS No. 42783-04-0

2-Amino-3-ethoxycarbonyl-5-nitrothiophene

Cat. No.: B1271936
CAS No.: 42783-04-0
M. Wt: 216.22 g/mol
InChI Key: UXDKVBJDZDRIKL-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxycarbonyl-5-nitrothiophene is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-amino-5-nitrothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Radiosensitizers and Bioreductively Activated Cytotoxins

Ethyl 2-amino-5-nitrothiophene-3-carboxylate has been explored in the synthesis of nitrothiophene derivatives with potential applications as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown efficacy in vitro as radiosensitizers of hypoxic mammalian cells (Threadgill et al., 1991).

2. Carboxyl-Group Protection in Peptide Synthesis

The compound has been used in peptide synthesis, specifically for carboxyl-group protection. This application highlights its utility in the synthesis and manipulation of peptides (Amaral, 1969).

3. Synthesis of Arylthiophene Derivatives

Ethyl 2-amino-5-nitrothiophene-3-carboxylate is involved in the synthesis of arylthiophene derivatives. These derivatives are formed through reactions with various substrates, indicating the compound's versatility in organic synthesis (Shastin et al., 2006).

4. Fluorescence Properties

Research has been conducted on the fluorescence properties of related compounds, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which may implicate potential applications in materials science or bioimaging (Guo Pusheng, 2009).

5. Synthesis of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes

Ethyl 2-amino-5-nitrothiophene-3-carboxylate is a key compound in the synthesis of thiophene-based bis-heterocyclic monoazo dyes, which have potential applications in the textile industry (Karcı & Karcı, 2012).

6. Antimicrobial Agents

The compound has been explored for its potential in creating antimicrobial agents. Derivatives of ethyl 2-amino-5-nitrothiophene-3-carboxylate have shown promising antimicrobial activities, demonstrating its importance in pharmaceutical research (Abu‐Hashem et al., 2011).

7. Corrosion Inhibitors

Studies have included the use of related compounds as corrosion inhibitors, indicating a potential industrial application in protecting metals from corrosion (Dohare et al., 2017).

Safety and Hazards

The safety data sheet for Ethyl 2-amino-5-nitrothiophene-3-carboxylate indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-2-13-7(10)4-3-5(9(11)12)14-6(4)8/h3H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDKVBJDZDRIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372178
Record name ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42783-04-0
Record name 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42783-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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